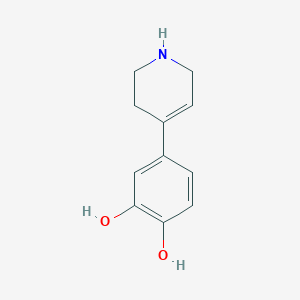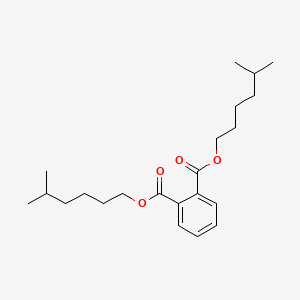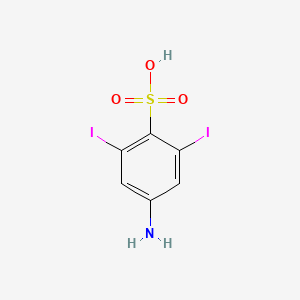
4,5'-Dimethylangelicin
Descripción general
Descripción
4,5'-Dimethylangelicin is a furanocoumarin.
Aplicaciones Científicas De Investigación
DNA Photobinding and Photosensitizing Properties
4,5'-Dimethylangelicin is known for its notable photochemical and photosensitizing characteristics. It demonstrates the ability to form complexes with native DNA, exhibiting higher binding parameters than angelicin. Notably, it photobinds with DNA several times faster than angelicin and similarly to psoralen, without forming crosslinkages, thus acting as a monofunctional reagent. This property is also observed in vivo in Ehrlich ascites tumor cells and E. coli cells (Bordin et al., 1979).
Interaction with DNA and Inhibition of DNA Synthesis
Further research shows that 4,5'-Dimethylangelicin, under irradiation at 365 nm, exhibits a very high photoreactivity towards DNA in vivo, without forming any cross-linkage. It has been observed to cause a strong inhibition of DNA synthesis in Ehrlich ascites tumor cells (Bordon et al., 1978).
Derivatives for Photochemotherapy
A water-soluble derivative of 4,5'-Dimethylangelicin, 4'-N,N-dimethylaminoethoxymethyl-4,5'-dimethylangelicin, shows high photobinding to DNA and significant antiproliferative activity. This suggests its potential for clinical evaluation in photochemotherapeutic treatments for conditions like psoriasis (Guiotto et al., 1981).
Comparative Studies with Psoralen
Studies comparing 4,5'-Dimethylangelicin with psoralen indicate that 4,5'-Dimethylangelicin is less effective in DNA inter-strand cross-linking and demonstrates a stronger antiproliferative activity in Ehrlich cells and in inhibiting T2 phage infectivity. This emphasizes the need for purity in synthetic 4,5'-Dimethylangelicin to maintain its specific photobiological properties (Rodighiero et al., 1981).
Potential in Cancer Therapy
4,5'-Dimethylangelicin has been explored for its potential in cancer therapy. Its ability to inhibit DNA and RNA synthesis in tumor cells and affect the growth of bacterial cultures indicates its significance in antiproliferative applications (Guiotto et al., 1981).
Propiedades
Número CAS |
4063-41-6 |
|---|---|
Nombre del producto |
4,5'-Dimethylangelicin |
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
4,8-dimethylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C13H10O3/c1-7-5-12(14)16-13-9(7)3-4-11-10(13)6-8(2)15-11/h3-6H,1-2H3 |
Clave InChI |
PFFGIQUVLUEURV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC3=C2C=C(O3)C |
Otros números CAS |
4063-41-6 |
Sinónimos |
4,5'-dimethylangelicin |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)
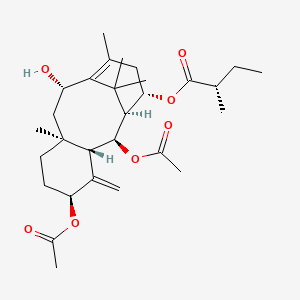
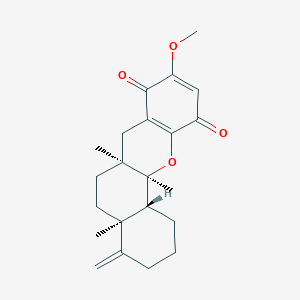
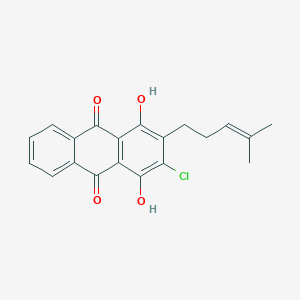
![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)
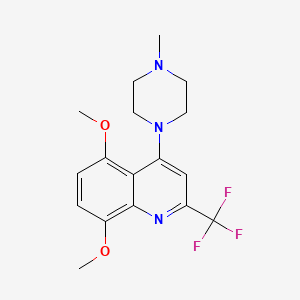
![4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide](/img/structure/B1212083.png)
![1-[(2-Methoxyphenyl)-[1-(2-phenylethyl)-5-tetrazolyl]methyl]-4-phenylpiperazine](/img/structure/B1212085.png)
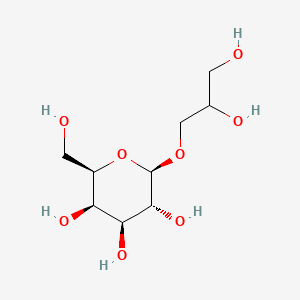
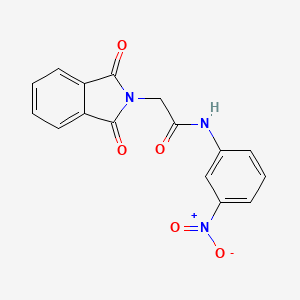
![7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
